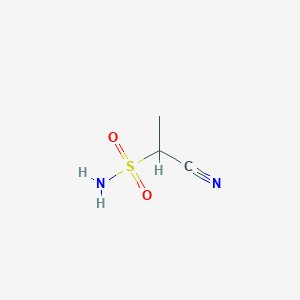

![molecular formula C13H18N2O3 B2877929 N-[1-(Hydroxymethyl)propyl]-N'-(4-methylphenyl)ethanediamide CAS No. 701927-51-7](/img/structure/B2877929.png)

N-[1-(Hydroxymethyl)propyl]-N'-(4-methylphenyl)ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[1-(Hydroxymethyl)propyl]-N’-(4-methylphenyl)ethanediamide” is a chemical compound with the molecular formula C13H18N2O3 . It is also known by other names such as N-(1-hydroxybutan-2-yl)-N’-(4-methylphenyl)ethanediamide, N-(1-hydroxybutan-2-yl)-N’-(4-methylphenyl)oxamide, N-(1-methylolpropyl)-N’-(4-methylphenyl)oxamide, and N-[1-(hydroxymethyl)propyl]-N’-(4-methylphenyl)oxamide .

Physical And Chemical Properties Analysis

“N-[1-(Hydroxymethyl)propyl]-N’-(4-methylphenyl)ethanediamide” has a molecular weight of 250.29, a topological polar surface area of 78.4, and a XLogP3 of 1.4 . It has 3 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds . Its complexity is 286, and it has 1 undefined atom stereocenter . It’s worth noting that these are computed properties and actual measurements might vary.Scientific Research Applications

Catalytic Applications and Chemical Synthesis

1,1,1-Tris(hydroxymethyl)ethane as a Tripod Ligand : This compound serves as an efficient and versatile tridentate O-donor ligand suitable for copper-catalyzed formation of C-N, C-S, and C-O bonds, facilitating cross-coupling reactions of aryl iodides with amides, thiols, and phenols to produce desired products efficiently (Yao‐Jung Chen et al., 2006).

Medicinal Chemistry and Drug Design

Synthesis of N-Hydroxy-N'-Phenyloctanediamide : A practical synthesis method leading to high yield and purity, with significant effects on inhibiting cell proliferation and inducing morphological changes resembling nonmalignant cells in vitro, highlighting its potential therapeutic applications (John C. Stowell et al., 1995).

Materials Science and Surface Chemistry

Sulfobetaine-Type Zwitterionic Gemini Surfactants : Synthesized by reacting N, N'-dimethylethylenediamine with alkyl bromide and 1,3-propane sultone, these surfactants exhibit unique physicochemical properties, including dynamic surface tension and micelle formation, useful in diverse applications ranging from drug delivery systems to environmental remediation (Tomokazu Yoshimura et al., 2006).

Anticancer and Antibacterial Properties

Poly(3-hydroxybutyrate) Functionalization : Chemical modification of poly(3-hydroxybutyrate) through grafting with amino compounds enhances its biomedical applications by exhibiting significant antibacterial, antioxidant, and anticancer activities, highlighting the potential for developing new therapeutic materials (Mohamed A. Abdelwahab et al., 2019).

properties

IUPAC Name |

N'-(1-hydroxybutan-2-yl)-N-(4-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-3-10(8-16)14-12(17)13(18)15-11-6-4-9(2)5-7-11/h4-7,10,16H,3,8H2,1-2H3,(H,14,17)(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZHSCRIVDIKZOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)C(=O)NC1=CC=C(C=C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(Hydroxymethyl)propyl]-N'-(4-methylphenyl)ethanediamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

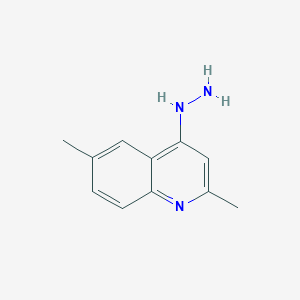

![5-Methyl-3-(2-thienyl)-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),4-diene-4-carbonitrile](/img/structure/B2877846.png)

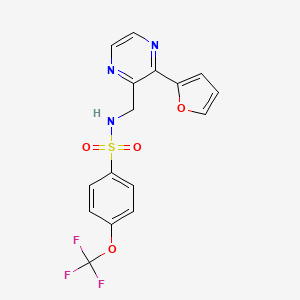

![2-(4-methoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2877847.png)

![2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2877849.png)

![2-chloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2877850.png)

![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2877858.png)

![2-[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2877859.png)

![1-[(3-Chloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B2877860.png)

![2-Ethyl-5-((4-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2877866.png)

![2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2877868.png)

![N-(sec-butyl)-3-[2-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2877869.png)